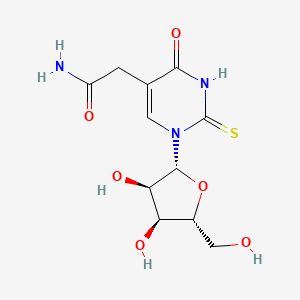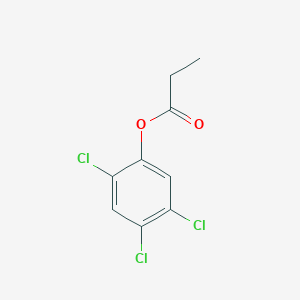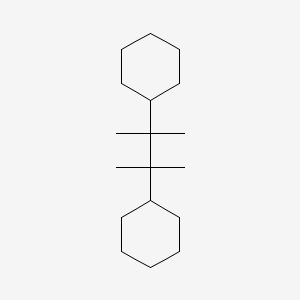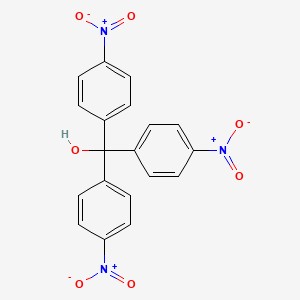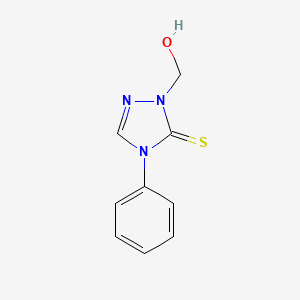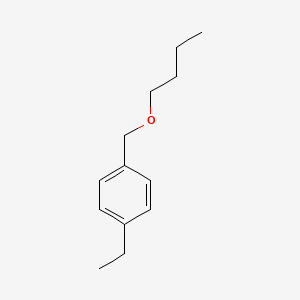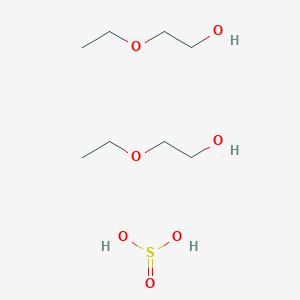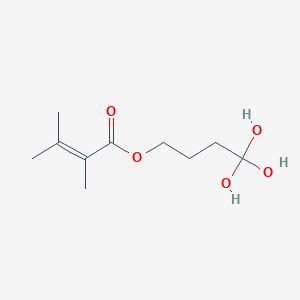
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a unique structure that includes multiple hydroxyl groups and a dimethylbut-2-enoate moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethylbut-2-enoic acid with 4,4,4-Tris(oxidanyl)butanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
科学研究应用
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biochemical probes or as a substrate in enzymatic reactions.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.
相似化合物的比较
Similar Compounds
- 4,4,4-Tris(oxidanyl)butyl acetate
- 2,3-Dimethylbut-2-enoic acid
- 4,4,4-Tris(oxidanyl)butanol
Uniqueness
4,4,4-Tris(oxidanyl)butyl 2,3-dimethylbut-2-enoate is unique due to its combination of multiple hydroxyl groups and a dimethylbut-2-enoate moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
属性
分子式 |
C10H18O5 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
4,4,4-trihydroxybutyl 2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C10H18O5/c1-7(2)8(3)9(11)15-6-4-5-10(12,13)14/h12-14H,4-6H2,1-3H3 |
InChI 键 |
QSPFODILBPEKTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C(=O)OCCCC(O)(O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
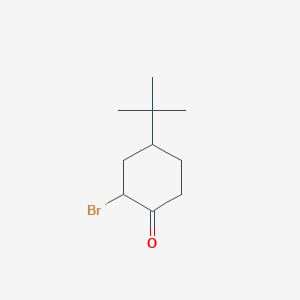
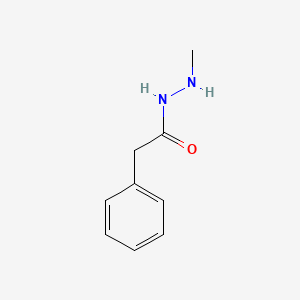
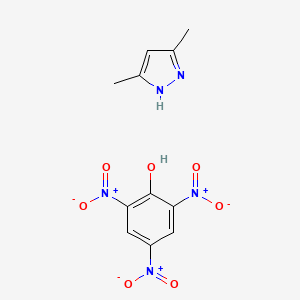
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
